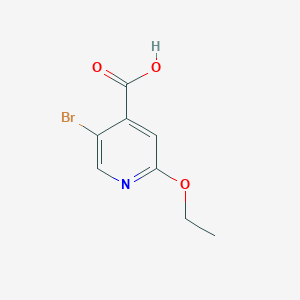

5-Bromo-2-ethoxyisonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-ethoxyisonicotinic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of isonicotinic acid, where the bromine atom is substituted at the 5-position and an ethoxy group is attached to the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxyisonicotinic acid typically involves the bromination of 2-ethoxyisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as nitration, reduction, esterification, and bromination. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water.

Major Products: The major products formed depend on the type of reaction. For example, in nucleophilic substitution, the bromine atom is replaced by the nucleophile, resulting in a variety of substituted isonicotinic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-ethoxyisonicotinic acid serves as an intermediate in synthesizing pharmaceutical compounds. Its unique structure allows it to interact with specific biological targets, potentially leading to therapeutic effects.

Case Study: Synthesis of Anticancer Agents

Recent studies have focused on derivatives of this compound for their anticancer properties. For example, compounds synthesized from this acid exhibited promising activity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HeLa | 10 |

These findings suggest that modifications to the ethoxy and bromine substituents can enhance anticancer activity.

Material Science

The compound is being investigated for its potential in developing novel materials with specific electronic or optical properties. The bromine atom increases electrophilicity, making it suitable for applications in organic electronics.

Research Example: Organic Photovoltaics

Studies have shown that incorporating derivatives of this compound into photovoltaic materials can improve charge transport properties, enhancing the efficiency of solar cells.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and inhibition mechanisms. Its structural characteristics allow it to modulate enzyme activity effectively.

Example: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Chemical Synthesis

The compound is utilized as a building block in combinatorial chemistry, facilitating the synthesis of complex organic molecules.

Synthesis Pathway Example

The synthesis of various derivatives from this compound involves straightforward reaction steps, allowing for high yields and diverse product formation.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-ethoxyisonicotinic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparación Con Compuestos Similares

5-Bromo-2-methoxyisonicotinic acid: Similar structure with a methoxy group instead of an ethoxy group.

5-Chloro-2-ethoxyisonicotinic acid: Chlorine atom replaces the bromine atom.

2-Ethoxyisonicotinic acid: Lacks the bromine substitution.

Uniqueness: 5-Bromo-2-ethoxyisonicotinic acid is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. The ethoxy group increases the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications.

Actividad Biológica

5-Bromo-2-ethoxyisonicotinic acid (5BEIA) is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its antiviral, antimicrobial, and cytotoxic properties.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position. Its molecular structure contributes to its reactivity and biological activity. The compound's electronic properties have been analyzed using density functional theory (DFT), revealing insights into its electrophilic and nucleophilic sites, which are critical for understanding its interaction with biological targets .

Antiviral Activity

Recent studies have explored the antiviral properties of 5BEIA, particularly against Hepatitis viruses. The compound has shown promise in inhibiting viral replication through mechanisms that involve interference with viral entry or replication processes. For instance, 5Bromonicotinic acid (a related compound) was investigated for its activity against Hepatitis A, B, and C viruses, demonstrating significant antiviral effects attributed to its structural characteristics .

Antimicrobial Activity

The antimicrobial efficacy of 5BEIA has been evaluated against various bacterial strains. In a comparative study, it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating that 5BEIA can effectively inhibit bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 18 |

| Pseudomonas aeruginosa | 25 |

These results suggest that 5BEIA has potential as an antimicrobial agent, comparable to established antibiotics such as Ciprofloxacin .

Cytotoxic Activity

The cytotoxic effects of 5BEIA have also been investigated in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction. The compound's cytotoxicity was assessed using standard assays such as MTT and Annexin V staining, revealing significant cell death in treated groups compared to controls.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

These findings underscore the potential of 5BEIA as a candidate for further development in cancer therapeutics .

Mechanistic Studies

Mechanistic studies have employed various techniques to elucidate the action of 5BEIA at the molecular level. For example, docking studies have suggested that the compound interacts with specific protein targets involved in viral replication and bacterial metabolism. These interactions are facilitated by hydrogen bonding and hydrophobic interactions, enhancing the compound's bioactivity .

Propiedades

IUPAC Name |

5-bromo-2-ethoxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZUYOLHQYEFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.